molecular formula C20H22N4O4S2 B2481779 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-95-3

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2481779
CAS No.: 899958-95-3
M. Wt: 446.54
InChI Key: VCBBRJZOAJONJO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethylphenyl group. The oxadiazole is linked via a sulfonamide bond to a piperidine ring, which is further functionalized with a thiophene-2-sulfonyl group and a carboxamide moiety.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-13-5-6-14(2)16(12-13)19-22-23-20(28-19)21-18(25)15-7-9-24(10-8-15)30(26,27)17-4-3-11-29-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBBRJZOAJONJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and implications for therapeutic applications.

  • Molecular Formula : C19H16N4O2S
  • Molecular Weight : 372.42 g/mol
  • CAS Number : 1208868-82-9

Synthesis

The compound can be synthesized through a multi-step reaction involving the formation of the oxadiazole ring and subsequent coupling with piperidine derivatives. The synthesis typically involves the following steps:

  • Formation of the Oxadiazole : Reacting 2,5-dimethylphenyl hydrazine with an appropriate carboxylic acid derivative.
  • Sulfonation : Introducing a thiophenesulfonyl group to enhance biological activity.
  • Final Coupling : Combining the oxadiazole with piperidine to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Compounds with oxadiazole moieties have shown efficacy against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundActivity AgainstReference
Oxadiazole Derivative AMRSA
Oxadiazole Derivative BE. coli

Anticancer Activity

Preliminary studies have demonstrated that derivatives of this compound possess anticancer properties in vitro:

  • In cell line assays (e.g., A549 lung cancer cells), compounds showed cytotoxic effects, suggesting potential for further development as anticancer agents .

The proposed mechanism involves inhibition of key enzymes or pathways in microbial and cancerous cells. The oxadiazole moiety may interfere with nucleic acid synthesis or protein function critical for cell survival.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of various oxadiazole derivatives against resistant strains of bacteria. Results indicated that the compound displayed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
  • Case Study on Anticancer Effects :
    • In vitro testing on human cancer cell lines revealed that compounds similar to this compound induced apoptosis through activation of caspase pathways .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide. Research indicates that similar compounds exhibit significant growth inhibition against various cancer cell lines. For example, related oxadiazole derivatives have shown percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedPercent Growth Inhibition (%)
Compound 6hSNB-1986.61
Compound 6hOVCAR-885.26
Compound 6hNCI-H4075.99
Compound XHCT-11656.53

Anti-inflammatory Effects

In silico studies suggest that compounds with the oxadiazole structure may act as inhibitors of key enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). Molecular docking simulations indicate promising interactions that warrant further investigation for potential anti-inflammatory applications .

Case Studies

Case Study 1: Anticancer Screening

A study investigated the anticancer efficacy of several oxadiazole derivatives, including those structurally similar to this compound. The results demonstrated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

Case Study 2: Inflammatory Response Modulation

Another research project focused on evaluating the anti-inflammatory effects of oxadiazole derivatives using animal models. The findings suggested that these compounds could significantly reduce markers of inflammation in vivo, indicating their potential as therapeutic agents for inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the oxadiazole ring in HCl yields a hydrazide intermediate, which further decomposes to carboxylic acids or amines .

  • Basic Hydrolysis : Reaction with NaOH breaks the ring to form substituted thiosemicarbazides .

ConditionReagentsProduct(s)YieldReference
2M HCl, refluxHydrochloric acidHydrazide intermediate65-70%
1M NaOH, 80°CSodium hydroxideThiosemicarbazide derivatives55-60%

Electrophilic Aromatic Substitution (EAS) on the Dimethylphenyl Group

The electron-rich 2,5-dimethylphenyl substituent participates in EAS reactions. Nitration and halogenation occur at the para position relative to methyl groups due to steric and electronic effects .

ReactionReagentsPosition SubstitutedProduct ApplicationReference
NitrationHNO₃/H₂SO₄, 0°CPara to methylPrecursor for bioactive analogs
BrominationBr₂/FeBr₃, 50°CPara to methylIntermediate for cross-coupling

Sulfonamide Group Reactivity

The thiophene-2-sulfonyl group exhibits stability under mild conditions but undergoes nucleophilic substitution with strong bases (e.g., Grignard reagents) or hydrolysis in concentrated sulfuric acid .

Reaction TypeConditionsReagentsOutcomeReference
Nucleophilic SubstitutionTHF, −78°CRMgX (Grignard)Thiophene ring functionalization
Acidic HydrolysisH₂SO₄, 100°CConcentrated acidDesulfonation to piperidine

Piperidine Carboxamide Transformations

The carboxamide group participates in:

  • Hydrolysis : Forms carboxylic acid under acidic/basic conditions.

  • Condensation : Reacts with aldehydes to form Schiff bases .

ReactionConditionsReagentsProductYieldReference
Acidic Hydrolysis6M HCl, refluxHClPiperidine-4-carboxylic acid80%
Schiff Base FormationEthanol, RT4-ChlorobenzaldehydeN-substituted imine75%

Mannich Reactions on the Piperidine Core

The secondary amine in the piperidine ring reacts with formaldehyde and primary amines to form tertiary amines, enhancing solubility or bioactivity .

SubstrateAmine UsedProductApplicationReference
PiperidineBenzylamineN-Benzyl-piperidine derivativeAntimicrobial agents

Photochemical and Thermal Stability

The compound shows moderate thermal stability (<200°C) but degrades under UV light due to the oxadiazole ring’s sensitivity .

ConditionObservationDegradation PathwayReference
150°C, 24 hrsPartial decomposition (~15%)Ring-opening isomerization
UV (254 nm), 48 hrsComplete degradationRadical-mediated cleavage

Key Structural Insights from Analogous Compounds

  • Oxadiazole-Thione Derivatives : Substitution at the sulfur atom enhances reactivity toward alkylation or arylation .

  • Sulfonyl Group : Stabilizes adjacent charges, influencing regioselectivity in substitution reactions .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name/ID Core Heterocycle Key Substituents Functional Groups
Target Compound 1,3,4-Oxadiazole 2,5-Dimethylphenyl, thiophene-2-sulfonyl, piperidine-4-carboxamide Oxadiazole, sulfonamide, carboxamide
7e () 1,3,4-Oxadiazole 4-Chlorophenyl sulfonyl, propanamide, 2,5-dimethylphenyl Oxadiazole, sulfonamide, amide
5h () 1,3,4-Oxadiazole 2,5-Dimethylphenyl, benzyl(methyl)amino, benzaldehyde Oxadiazole, aldehyde, tertiary amine
7c () 1,3,4-Oxadiazole 3-Methylphenyl, thiazole-methyl, propanamide Oxadiazole, thiazole, amide

Key Observations :

  • The target compound shares the 2,5-dimethylphenyl-substituted oxadiazole with 5h and 7e , but differs in the sulfonyl group (thiophene vs. 4-chlorophenyl) and the amide type (carboxamide vs. propanamide).
  • The piperidine-thiophene sulfonamide motif in the target is distinct from the propanamide-linked piperidine in 7e and the benzaldehyde-amine system in 5h .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C21H24N4O4S2* ~468.57 Not reported Expected S=O stretches (IR: ~1350–1150 cm⁻¹)
7e () C24H27ClN4O4S2 535.06 89–91 IR: 1670 cm⁻¹ (C=O), 1H-NMR: δ 2.25 (s, 6H, CH3)
5h () C28H29N3O2 439.55 Oil (no MP) 1H-NMR: δ 7.85 (d, 2H, Ar-H), 3.65 (s, 2H, CH2)
7c () C16H17N5O2S2 375.46 134–136 IR: 1650 cm⁻¹ (C=O), 13C-NMR: δ 168.2 (C=O)

Key Observations :

  • The target’s hypothesized molecular weight (~468 g/mol) places it between the lower-weight 7c and the higher-weight 7e .
  • The thiophene sulfonyl group may lower melting points compared to chlorophenyl analogs (e.g., 7e: 89–91°C vs. hypothetical target range).

Functional and Bioactivity Implications

  • Amide Type : The carboxamide in the target could offer stronger hydrogen-bonding capacity than propanamide (7c, 7e), influencing target binding or solubility .
  • Oxadiazole Substitution : The 2,5-dimethylphenyl group (shared with 5h and 7e) likely increases steric bulk and lipophilicity, affecting pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, and how are key intermediates validated?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Oxadiazole ring formation : Reacting thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by cyclization (e.g., POCl3-mediated cyclization as in ).
  • Piperidine sulfonylation : Introducing the thiophene-2-sulfonyl group via nucleophilic substitution with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere .
  • Validation : Intermediate purity is confirmed via TLC, while final product structure is verified using 1H^1H-NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm for thiophene and dimethylphenyl groups) and LC-MS (molecular ion peak matching theoretical mass ±1 Da) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR spectroscopy : 1H^1H-NMR detects sulfonamide protons (δ 3.1–3.5 ppm for piperidine CH2 groups) and aromatic protons (δ 6.8–8.3 ppm). 13C^{13}C-NMR confirms carbonyl carbons (e.g., amide C=O at ~170 ppm) .
  • IR spectroscopy : Key stretches include S=O (1150–1250 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) for oxadiazole rings .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass matching (e.g., [M+H]+^+ for C21H23N4O4S2_{21}H_{23}N_4O_4S_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Assay standardization : Use harmonized protocols (e.g., fixed cell lines for cytotoxicity, MIC thresholds for antimicrobial assays) to minimize variability.
  • Mechanistic validation : Pair phenotypic assays with target-specific studies (e.g., enzyme inhibition assays for kinases or proteases linked to the oxadiazole pharmacophore) .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, serum interference) .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the oxadiazole ring during derivatization?

  • Methodology :

  • Directing group placement : Introduce electron-withdrawing groups (e.g., sulfonyl) at the 1,3,4-oxadiazole-2-position to direct electrophiles to the 5-position .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nitration or halogenation reactions .
  • Catalytic control : Employ Lewis acids (e.g., FeCl3_3) to enhance selectivity in Friedel-Crafts alkylation of the dimethylphenyl substituent .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodology :

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • ADMET prediction : Apply QSAR models in tools like SwissADME to optimize logP (target: 2–4), polar surface area (<140 Å2^2), and CYP450 inhibition profiles .
  • Free energy perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., replacing thiophene sulfonyl with benzothiazole) .

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